![molecular formula C24H19ClN4O4 B4063774 4-(4-chlorophenyl)-2-[5-(4-morpholinyl)-2-nitrophenyl]-1(2H)-phthalazinone](/img/structure/B4063774.png)

4-(4-chlorophenyl)-2-[5-(4-morpholinyl)-2-nitrophenyl]-1(2H)-phthalazinone

Overview

Description

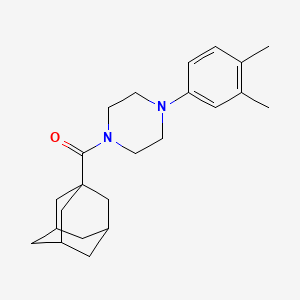

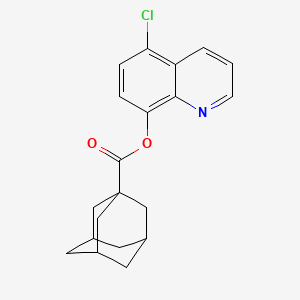

The compound is a complex organic molecule that contains several functional groups, including a chlorophenyl group, a morpholinyl group, and a nitrophenyl group . These groups are common in many pharmaceuticals and synthetic organic compounds.

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The chlorophenyl, morpholinyl, and nitrophenyl groups would each contribute to the overall structure .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitro group, which is a strong electron-withdrawing group, and the morpholinyl group, which contains a nitrogen atom that could act as a nucleophile .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could increase its reactivity, while the morpholinyl group could influence its solubility .Scientific Research Applications

Synthesis and Chemical Reactions

- Novel Derivatives Synthesis : A study detailed the synthesis of novel 4-biphenyl-4-(2H)-phthalazin-1-one derivatives, showcasing a series of reactions leading to compounds with anticipated antimicrobial activity. This research emphasizes the versatility of phthalazinone derivatives in synthesizing compounds with potential biological activities (Abubshait et al., 2011).

- Phthalazinone and Amines Reactions : Another study focused on the kinetics and mechanisms of reactions between certain phenyl thionocarbonates and alicyclic amines, including morpholine. This research provides insights into the reactivity of compounds related to phthalazinone derivatives (Castro et al., 2001).

Antimicrobial and Biological Activities

- Antimicrobial Activities : Research into 1,2,4-triazole derivatives, including structures similar to the compound , showed that some newly synthesized compounds exhibited good to moderate antimicrobial activities against test microorganisms, highlighting the potential of phthalazinone derivatives in developing new antimicrobial agents (Bektaş et al., 2010).

Material Science and Engineering Applications

- Polymer Synthesis : A study on the synthesis of soluble cyano-containing poly(arylene ether)s bearing the phthalazinone moiety revealed the creation of novel polymeric materials with improved solubility and thermal properties. This research opens avenues for the use of phthalazinone derivatives in high-performance polymeric materials (Yu et al., 2010).

Chemical Properties and Mechanisms

- Nitroarenes and Azaaromatic Compounds Reduction : An investigation into the reduction of nitroarenes to aminoarenes using formic acid in the presence of ruthenium catalysts highlights the chemical versatility and reactivity of nitrophenyl-related compounds. This study might indirectly relate to the chemical behaviors of nitrophenyl derivatives in phthalazinone chemistry (Watanabe et al., 1984).

Mechanism of Action

Future Directions

properties

IUPAC Name |

4-(4-chlorophenyl)-2-(5-morpholin-4-yl-2-nitrophenyl)phthalazin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClN4O4/c25-17-7-5-16(6-8-17)23-19-3-1-2-4-20(19)24(30)28(26-23)22-15-18(9-10-21(22)29(31)32)27-11-13-33-14-12-27/h1-10,15H,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKGYLHJUYSSMMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])N3C(=O)C4=CC=CC=C4C(=N3)C5=CC=C(C=C5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-methyl-1-oxo-2(1H)-phthalazinyl)-N-{4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethoxy]phenyl}acetamide](/img/structure/B4063700.png)

![N-[2-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-2-oxo-ethyl]-2,5-dichloro-N-methyl-benzenesulfonamide](/img/structure/B4063706.png)

![methyl 2-{[(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate](/img/structure/B4063711.png)

![4-[(2,2,3,3-tetrafluoropropoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4063716.png)

![N-(1-{5-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-2-methylpropyl)benzamide](/img/structure/B4063726.png)

![(5-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)(tetrahydro-2-furanylmethyl)amine](/img/structure/B4063742.png)

![N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-1-methyl-2-azepanecarboxamide](/img/structure/B4063754.png)

![4-[(4-chlorophenoxy)methyl]-N-(1-phenylethyl)benzamide](/img/structure/B4063762.png)

![4-{[3-(5-methyl-2-furyl)-3-oxo-1-propen-1-yl]amino}benzoic acid](/img/structure/B4063767.png)

![4-[5-(2-chloro-4-nitrophenyl)-2-furyl]-N-(4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide](/img/structure/B4063780.png)

![2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)acetamide](/img/structure/B4063781.png)

![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]azepane](/img/structure/B4063788.png)